molecular formula C17H15ClN4OS B14919442 5-{[(4-chlorophenyl)sulfanyl]methyl}-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboximidamide

5-{[(4-chlorophenyl)sulfanyl]methyl}-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboximidamide

Cat. No.: B14919442
M. Wt: 358.8 g/mol
InChI Key: PEAZVWGKPZARJA-UHFFFAOYSA-N
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Description

3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-HYDROXY-1-PHENYL-1H-PYRAZOLE-4-CARBOXIMIDAMIDE is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-HYDROXY-1-PHENYL-1H-PYRAZOLE-4-CARBOXIMIDAMIDE typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-HYDROXY-1-PHENYL-1H-PYRAZOLE-4-CARBOXIMIDAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-HYDROXY-1-PHENYL-1H-PYRAZOLE-4-CARBOXIMIDAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-HYDROXY-1-PHENYL-1H-PYRAZOLE-4-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to the inhibition of enzymatic activity or modulation of receptor functions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-5-HYDROXY-1-PHENYL-1H-PYRAZOLE-4-CARBOXIMIDAMIDE is unique due to its specific combination of functional groups and the pyrazole core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H15ClN4OS

Molecular Weight

358.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-3-oxo-2-phenyl-1H-pyrazole-4-carboximidamide

InChI

InChI=1S/C17H15ClN4OS/c18-11-6-8-13(9-7-11)24-10-14-15(16(19)20)17(23)22(21-14)12-4-2-1-3-5-12/h1-9,21H,10H2,(H3,19,20)

InChI Key

PEAZVWGKPZARJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)CSC3=CC=C(C=C3)Cl)C(=N)N

Origin of Product

United States

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